1'-[(tert-Butoxycarbonyl)amino]-1,1'-bi(cyclopropyl)-1-carboxylic acid
Overview
Description
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid is a compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, and a bi(cyclopropyl) framework.
Preparation Methods
The synthesis of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid typically involves the protection of an amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products . Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups that can be further utilized in synthetic pathways .
Scientific Research Applications
1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic certain biological structures.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes .
Mechanism of Action
The mechanism of action of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group that can participate in further chemical reactions. This property makes the compound valuable in the synthesis of peptides and other biologically active molecules .
Comparison with Similar Compounds
Similar compounds to 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid include:
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: This compound shares the Boc-protecting group and cyclopropyl structure but lacks the bi(cyclopropyl) framework.
2-(tert-Butoxycarbonylamino)-1-ethanol: This compound features a Boc-protected amino group and an ethanol backbone, differing in its overall structure and reactivity.
2-(1-{(tert-butoxy)carbonylamino}cyclopropyl)acetic acid: This compound has a similar Boc-protected amino group and cyclopropyl structure but includes an acetic acid moiety.
The uniqueness of 1’-[(tert-Butoxycarbonyl)amino]-1,1’-bi(cyclopropyl)-1-carboxylic acid lies in its bi(cyclopropyl) framework, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-10(2,3)17-9(16)13-12(6-7-12)11(4-5-11)8(14)15/h4-7H2,1-3H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLSEJPLBJVYTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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